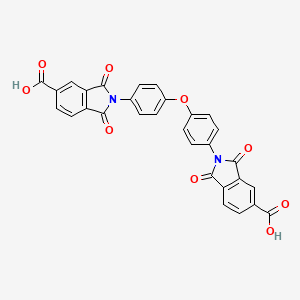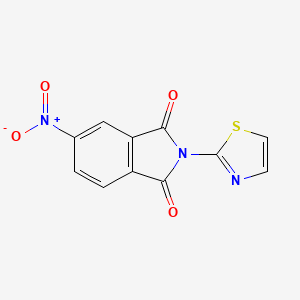![molecular formula C28H24N2O4 B3826180 N,N'-{1,4-phenylenebis[(3-oxo-1-propene-1,3-diyl)-3,1-phenylene]}diacetamide](/img/structure/B3826180.png)
N,N'-{1,4-phenylenebis[(3-oxo-1-propene-1,3-diyl)-3,1-phenylene]}diacetamide
Overview
Description
N,N'-{1,4-phenylenebis[(3-oxo-1-propene-1,3-diyl)-3,1-phenylene]}diacetamide, commonly known as PPD, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. PPD is a bis-acetamide derivative of 1,4-phenylenediacetic acid, which has been synthesized through a multi-step reaction process.
Scientific Research Applications
PPD has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, PPD has been shown to exhibit anticancer, antiviral, and antibacterial activities. PPD has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and melanoma, through its ability to induce apoptosis and cell cycle arrest. PPD has also been shown to inhibit the replication of several viruses, including human immunodeficiency virus (HIV) and hepatitis C virus (HCV), by targeting viral proteases. In addition, PPD has been found to exhibit antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pneumoniae.
In materials science, PPD has been used as a building block for the synthesis of various organic materials, including polymers, dendrimers, and metal-organic frameworks. PPD has been found to exhibit good thermal stability and mechanical properties, making it a promising material for the development of high-performance materials.
In catalysis, PPD has been used as a ligand for the synthesis of various metal complexes, which have been found to exhibit good catalytic activity in various reactions, including cross-coupling reactions and oxidation reactions.
Mechanism of Action
The mechanism of action of PPD varies depending on its application. In medicinal chemistry, PPD has been shown to induce apoptosis and cell cycle arrest in cancer cells by targeting various signaling pathways, including the PI3K/AKT/mTOR pathway and the MAPK/ERK pathway. PPD has also been found to inhibit viral proteases, which are essential for viral replication. In addition, PPD has been shown to disrupt bacterial cell membranes, leading to cell death.
Biochemical and Physiological Effects
PPD has been found to exhibit various biochemical and physiological effects, depending on its concentration and application. In medicinal chemistry, PPD has been shown to induce apoptosis and cell cycle arrest in cancer cells, leading to cell death. PPD has also been found to inhibit viral replication and bacterial growth, leading to the suppression of viral and bacterial infections.
In materials science, PPD has been found to exhibit good thermal stability and mechanical properties, making it a promising material for the development of high-performance materials.
Advantages and Limitations for Lab Experiments
PPD has several advantages for lab experiments, including its ease of synthesis, good stability, and low toxicity. PPD can be synthesized through a multi-step reaction process using commercially available starting materials. PPD is also stable under various conditions, making it suitable for a wide range of applications. Furthermore, PPD has low toxicity, which makes it safe for use in lab experiments.
However, PPD also has some limitations for lab experiments. PPD is relatively insoluble in water, which can limit its use in aqueous systems. In addition, PPD can be difficult to purify, which can affect the yield and purity of the final product.
Future Directions
There are several future directions for the research on PPD. In medicinal chemistry, further studies are needed to elucidate the exact mechanism of action of PPD and to optimize its structure for improved activity and selectivity. In materials science, PPD can be further explored as a building block for the synthesis of new materials with improved properties. In catalysis, PPD can be used as a ligand for the synthesis of new metal complexes with improved catalytic activity and selectivity. Furthermore, PPD can be explored for its potential applications in other fields, such as energy storage and environmental remediation.
Conclusion
In conclusion, PPD is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. PPD can be synthesized through a multi-step reaction process and has been studied extensively for its potential applications in medicinal chemistry, materials science, and catalysis. PPD has been found to exhibit anticancer, antiviral, and antibacterial activities, and has been used as a building block for the synthesis of various organic materials. Further studies are needed to elucidate the exact mechanism of action of PPD and to explore its potential applications in other fields.
properties
IUPAC Name |
N-[3-[(E)-3-[4-[(E)-3-(3-acetamidophenyl)-3-oxoprop-1-enyl]phenyl]prop-2-enoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O4/c1-19(31)29-25-7-3-5-23(17-25)27(33)15-13-21-9-11-22(12-10-21)14-16-28(34)24-6-4-8-26(18-24)30-20(2)32/h3-18H,1-2H3,(H,29,31)(H,30,32)/b15-13+,16-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKBJYAGDNAXPQ-WXUKJITCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)C=CC2=CC=C(C=C2)C=CC(=O)C3=CC(=CC=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)/C=C/C2=CC=C(C=C2)/C=C/C(=O)C3=CC(=CC=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-{1,4-phenylenebis[(3-oxo-1-propene-1,3-diyl)-3,1-phenylene]}diacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-{[(3-bromophenyl)amino]carbonyl}tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B3826104.png)
![1-{4-[(3-isopropyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)carbonyl]-3,5-dimethyl-1H-pyrrol-2-yl}ethanone](/img/structure/B3826106.png)
![4-(3-chloro-2-methylphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3826114.png)
![N-(4-methylphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide](/img/structure/B3826123.png)
![N'-[1-(4-methoxyphenyl)butylidene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B3826131.png)
![methyl 4-[2-(4-phenyl-1,3-thiazol-2-yl)carbonohydrazonoyl]benzoate](/img/structure/B3826144.png)
![4-[2-(pentyloxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B3826151.png)
![1H-naphtho[1,2-e][1,3]oxazin-2(3H)-ol](/img/structure/B3826154.png)

![4-{2-[(4-nitrobenzoyl)amino]phenoxy}phthalic acid](/img/structure/B3826168.png)
![2,2'-[(3-oxo-1-propene-1,3-diyl)di-3,1-phenylene]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B3826171.png)

![4,4'-[1,4-phenylenebis(1-thioxo-2,1-ethanediyl)]dimorpholine](/img/structure/B3826178.png)
